molecular formula C11H19NO3 B016243 1,2-Isopropylidene Swainsonine CAS No. 85624-09-5

1,2-Isopropylidene Swainsonine

Cat. No. B016243
CAS RN: 85624-09-5
M. Wt: 213.27 g/mol
InChI Key: HEVZREBCOASZGR-ZYUZMQFOSA-N
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Description

1,2-Isopropylidene Swainsonine is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 . It is used for proteomics research .


Synthesis Analysis

The enantioselective synthesis of (+)-swainsonine, which is similar to 1,2-Isopropylidene Swainsonine, was achieved in 9 steps, with a 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .


Chemical Reactions Analysis

The synthesis of (+)-swainsonine involves a series of chemical reactions, including organocatalyzed aldolization and reductive amination . These reactions allow for the rapid construction of highly functionalized heterocyclic systems .


Physical And Chemical Properties Analysis

1,2-Isopropylidene Swainsonine appears as a crystalline solid . It is soluble in chloroform . The compound should be stored at -20° C .

properties

IUPAC Name

(3aR,9R,9aR,9bS)-2,2-dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-[1,3]dioxolo[4,5-a]indolizin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2)14-8-6-12-5-3-4-7(13)9(12)10(8)15-11/h7-10,13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVZREBCOASZGR-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN3CCCC(C3C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN3CCC[C@H]([C@@H]3[C@@H]2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431938
Record name 1,2-Isopropylidene Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Isopropylidene Swainsonine

CAS RN

85624-09-5
Record name 1,2-Isopropylidene Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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